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molecular formula C7H9ClN4O2 B2413498 4-Amino-3-nitrobenzamidine monohydrochloride CAS No. 74138-37-7

4-Amino-3-nitrobenzamidine monohydrochloride

Cat. No. B2413498
M. Wt: 216.63
InChI Key: FOFNBGUCQQUQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181280B2

Procedure details

A suspension of 4-amino-3-nitrobenzamidine monohydrochloride (15 g, 69 mmol) and Pearlman's catalyst [Pd(OH)2, 1.0 g, 7.12 mmol) in methanol (200 mL) was shaken under hydrogen atmosphere 50 psi for 1.5 h. The suspension was filtered through Celite and the filtrate was added dropwise to anhydrous diethyl ether (400 mL) to precipitate 3,4-diaminobenzamidine monohydrochloride as a tan solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[NH:8])=[CH:5][C:4]=1[N+:12]([O-])=O>[OH-].[OH-].[Pd+2].CO>[ClH:1].[NH2:12][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:3]=1[NH2:2])[C:7]([NH2:9])=[NH:8] |f:0.1,2.3.4,6.7|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
Cl.NC1=C(C=C(C(=N)N)C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
was shaken under hydrogen atmosphere 50 psi for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through Celite
ADDITION
Type
ADDITION
Details
the filtrate was added dropwise to anhydrous diethyl ether (400 mL)
CUSTOM
Type
CUSTOM
Details
to precipitate 3,4-diaminobenzamidine monohydrochloride as a tan solid

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
Cl.NC=1C=C(C(=N)N)C=CC1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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